REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6](/[CH:8]=[CH:9]/[CH3:10])[N:5]=[C:4]([NH2:11])[CH:3]=1>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([NH2:11])[CH:3]=1
|
Name
|
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC(=C1)\C=C\C)N
|
Name
|
|
Quantity
|
5.29 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
169 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under an atmosphere of hydrogen (balloon at 1 atm) for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated
|
Type
|
ADDITION
|
Details
|
back filled with H2 three times
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica, 30 to 60% ethyl acetate in hexanes gradient)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC(=C1)CCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 899 μmol | |
AMOUNT: MASS | 135 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |